2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H5N3O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is soluble epoxide hydrolase (sEH) . sEH is an enzyme that acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs) .
Mode of Action
This compound interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the hydrolysis of lipid epoxides by sEH, thereby preserving their vasodilatory properties .
Biochemical Pathways
The inhibition of sEH by this compound affects the biochemical pathway involving lipid epoxides . These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability . Their vasodilatory properties are associated with an increased open-state probability of calcium-activated potassium channels leading to hyperpolarization of the vascular smooth muscle .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of blood pressure and vascular permeability . By inhibiting sEH and preventing the hydrolysis of lipid epoxides, this compound helps maintain the vasodilatory properties of these lipid epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of urea, an aldehyde, and a β-keto ester . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, crystallization and recrystallization techniques are used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Orotic Acid:
Dihydroorotate: A reduced form of orotic acid, it is an intermediate in the biosynthesis of pyrimidine nucleotides.
Barbituric Acid: Another pyrimidine derivative, it is used as a precursor in the synthesis of barbiturate drugs.
Uniqueness: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields further highlight its importance and versatility .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHIZASFFTQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290115 | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-97-1 | |
Record name | NSC66692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?
A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.